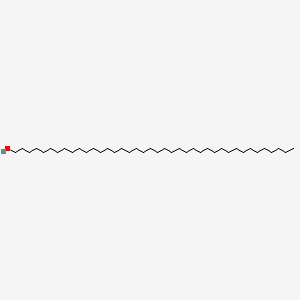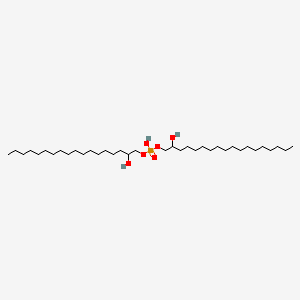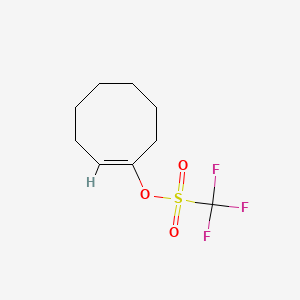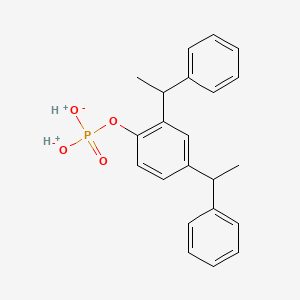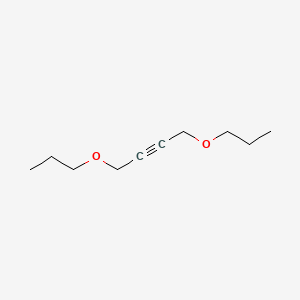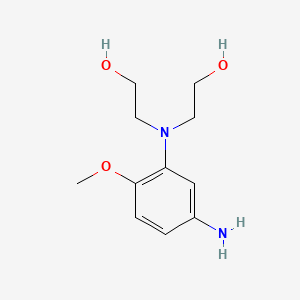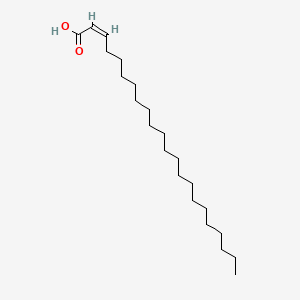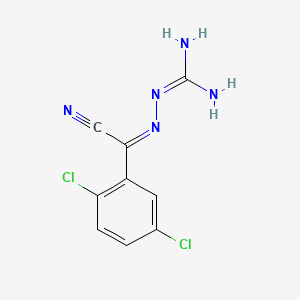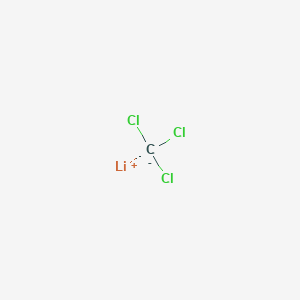
(Trichloromethyl)lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trichloromethyl)lithium, also known as lithium trichloromethanide, is an organolithium compound with the molecular formula CCl₃Li. It is a reagent commonly used in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds. The compound is characterized by the presence of a trichloromethyl group (CCl₃) bonded to a lithium atom, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
(Trichloromethyl)lithium can be synthesized through the reaction of carbon tetrachloride (CCl₄) with lithium metal. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve lithium metal in a suitable solvent, such as tetrahydrofuran (THF).
- Slowly add carbon tetrachloride to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and lithium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
化学反应分析
Types of Reactions
(Trichloromethyl)lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, replacing halogen atoms in organic compounds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other functional groups.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes.
Common Reagents and Conditions
Common reagents used with this compound include:
Carbonyl Compounds: Aldehydes and ketones are often used as substrates in addition reactions.
Halogenated Compounds: Organic halides are common substrates in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkylated Compounds: Resulting from substitution reactions with organic halides.
科学研究应用
(Trichloromethyl)lithium has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups into organic frameworks
作用机制
The mechanism of action of (Trichloromethyl)lithium involves its high nucleophilicity and ability to form strong carbon-lithium bonds. The compound can readily donate its electron pair to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include:
Carbonyl Compounds: The nucleophilic attack on carbonyl groups leads to the formation of alcohols or other functional groups.
Halogenated Compounds: The substitution of halogen atoms in organic molecules results in the formation of new carbon-carbon bonds
相似化合物的比较
(Trichloromethyl)lithium can be compared with other organolithium compounds, such as:
Methyllithium (CH₃Li): Similar in reactivity but lacks the electron-withdrawing effect of the trichloromethyl group.
Phenyllithium (C₆H₅Li): More stable but less reactive compared to this compound.
Butyllithium (C₄H₉Li): Commonly used in organic synthesis but has different reactivity due to the alkyl group
The uniqueness of this compound lies in its ability to introduce the trichloromethyl group into organic molecules, providing a versatile tool for synthetic chemists.
属性
CAS 编号 |
2146-66-9 |
|---|---|
分子式 |
CCl3Li |
分子量 |
125.3 g/mol |
IUPAC 名称 |
lithium;trichloromethane |
InChI |
InChI=1S/CCl3.Li/c2-1(3)4;/q-1;+1 |
InChI 键 |
FFERJQVZFBLPPP-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[C-](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


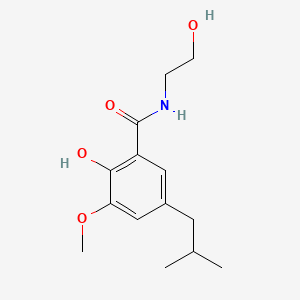
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
